Bisnortilidine is classified as an opioid analgesic. It is derived from the prodrug tilidine, which undergoes metabolic conversion in the liver to produce nortilidine and subsequently bisnortilidine. Its classification as an opioid indicates its potential for pain relief and its interaction with opioid receptors in the body.
The synthesis of bisnortilidine occurs through the metabolic pathway involving the following steps:
Research indicates that this metabolic conversion can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes, which may affect the rate at which bisnortilidine is produced from nortilidine .
Bisnortilidine's molecular formula is . The compound features a complex structure typical of opioids, characterized by multiple rings and functional groups that facilitate its interaction with opioid receptors.
Bisnortilidine participates in various biochemical reactions within the body:
These reactions are crucial for understanding how bisnortilidine exerts its effects and how it can be monitored in biological samples.
The mechanism by which bisnortilidine exerts its pharmacological effects involves binding to opioid receptors (primarily mu-opioid receptors) in the central nervous system. This binding leads to:
The efficacy of bisnortilidine as an analgesic can be influenced by its metabolism and the presence of other substances that may inhibit or enhance its action .
These properties are essential for both clinical applications and research purposes.
Bisnortilidine's primary application lies within pharmacology as a metabolite of tilidine. Its significance includes:
Bisnortilidine (Chemical Abstracts Service Registry Number 53948-51-9) is defined by the molecular formula C₁₅H₁₉NO₂, corresponding to a molecular weight of 245.32 g/mol [1] [4] [10]. The compound features a cyclohexene ring fused to a phenyl-substituted carbon center, with key functional groups including an ethyl ester moiety and a primary amine group critical for receptor recognition [3] [4].
Stereochemistry fundamentally influences its biological activity: bisnortilidine exists in the trans-(1R,2S) configuration relative to the amino and ester substituents on the cyclohexene ring. This spatial arrangement is designated by the IUPAC name Ethyl (1R,2S)-2-amino[1,1′-bi(cyclohexane)]-1′,3,3′,5′-tetraene-1-carboxylate [1] [10]. The stereochemistry likely governs its interactions with opioid receptors, as analogous configurations profoundly impact binding affinity and efficacy across opioid analgesics.
The structural representation in SMILES notation (CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2) captures the chiral centers and conjugated system bridging the aliphatic and aromatic domains [3] [4] [10]. This conjugated structure facilitates electronic delocalization, potentially influencing molecular recognition at binding sites. X-ray crystallography or nuclear magnetic resonance studies would provide definitive conformational data, though such analyses were not present in the examined sources.
Table 1: Structural Attributes of Bisnortilidine
Property | Value |
---|---|
Systematic Name | Ethyl (1R,2S)-2-amino[1,1′-bi(cyclohexane)]-1′,3,3′,5′-tetraene-1-carboxylate |
Molecular Formula | C₁₅H₁₉NO₂ |
Molecular Weight | 245.32 g/mol |
CAS Registry Number | 53948-51-9 |
Stereochemistry | trans-(1R,2S) |
Key Functional Groups | Ethyl ester, Primary amine |
SMILES Notation | CCOC(=O)[C@]1(CCC=C[C@@H]1N)C2=CC=CC=C2 |
Bisnortilidine originates via sequential hepatic N-demethylation of the synthetic opioid prodrug tilidine, constituting the terminal metabolite in this activation cascade [1] [2] [10]. The metabolic pathway initiates when tilidine undergoes cytochrome P450 (CYP)-mediated N-demethylation to form the primary active metabolite nortilidine—a potent μ-opioid receptor agonist. Subsequently, nortilidine undergoes further oxidative N-demethylation catalyzed by specific CYP isoforms to yield bisnortilidine [1] [2].
Enzyme kinetic analyses using human liver microsomes reveal this N-demethylation follows Michaelis-Menten kinetics. The reaction exhibits a mean Kₘ (Michaelis constant) of 141.6 ± 15 μM and Vₘₐₓ (maximum velocity) of 46.2 ± 3 nmol/mg protein/hour, indicating moderate substrate affinity and catalytic turnover [2]. Reaction phenotyping studies employing recombinant human CYPs and selective chemical inhibitors demonstrate CYP3A4, CYP2C19, and CYP2B6 as the principal isoforms responsible for bisnortilidine formation [2]. This multi-enzyme involvement suggests potential pharmacokinetic variability due to genetic polymorphisms (e.g., CYP2C19 poor metabolizer status) or drug-drug interactions with inhibitors (e.g., voriconazole inhibiting CYP2C19) or inducers (e.g., rifampin inducing CYP3A4).
Notably, bisnortilidine formation represents the rate-limiting step in tilidine's metabolic pathway, potentially influencing overall systemic exposure to the active metabolite nortilidine [2] [6]. Clinical observations in chronic pain patients receiving extended-release tilidine reveal substantial interindividual variability in plasma nortilidine concentrations (dose-normalized range: 1.6–76.5 ng/mL), though bisnortilidine levels specifically were not quantified. The metabolic ratio (tilidine:nortilidine) averaged 0.28, suggesting efficient conversion, but the subsequent nortilidine-to-bisnortilidine conversion efficiency remains less characterized in clinical settings [6].
Table 2: Metabolic Kinetics of Bisnortilidine Formation
Parameter | Value | Significance |
---|---|---|
Metabolite Precursor | Nortilidine | Active μ-opioid agonist |
Metabolic Reaction | N-Demethylation | Removes methyl group from tertiary amine |
Primary CYP Isoforms | CYP3A4, CYP2C19, CYP2B6 | Multi-isoform involvement increases interaction risk |
Kₘ (Affinity) | 141.6 ± 15 μM | Moderate substrate binding affinity |
Vₘₐₓ (Activity) | 46.2 ± 3 nmol/mg/h | Catalytic turnover rate |
Clinical Variability | High interpatient variability | Influenced by genetics, comedications, organ function |
Bisnortilidine's primary pharmacological significance stems from its status as a metabolic endpoint rather than a therapeutically active species. Unlike its precursor nortilidine—a potent and selective μ-opioid receptor (MOR) agonist capable of crossing the blood-brain barrier—bisnortilidine exhibits substantially diminished opioid receptor activity [1] [2] [8]. The progressive removal of methyl groups from tilidine's tertiary amine (nortilidine: secondary amine; bisnortilidine: primary amine) reduces ligand efficacy at MOR, aligning with established structure-activity relationships where tertiary amines typically confer higher opioid receptor affinity than primary amines.
The μ-opioid receptor, encoded by the OPRM1 gene, is a Gi/o protein-coupled receptor (GPCR) that inhibits adenylate cyclase upon activation, reducing intracellular cyclic adenosine monophosphate (cAMP) levels [8]. Agonist binding typically induces conformational changes promoting G-protein coupling over β-arrestin recruitment—a mechanism associated with improved therapeutic profiles for some opioids. While bisnortilidine retains some MOR binding capability, its efficacy in G-protein activation is markedly lower than nortilidine's, rendering it pharmacologically negligible [2].
Notably, bisnortilidine displays inhibitory activity against specific CYP enzymes, potentially contributing to metabolic interactions. It acts as:
This inhibition profile suggests bisnortilidine could theoretically modulate the clearance of co-administered drugs metabolized by CYP2D6, though clinical evidence remains unexplored in the available literature. Additionally, bisnortilidine does not demonstrate the biased agonism (preferential G-protein signaling over β-arrestin recruitment) observed in novel therapeutic opioids like oliceridine or PZM21 [9]. Its primary role resides in completing the metabolic inactivation sequence initiated with tilidine administration, contributing to overall pharmacokinetic behavior rather than direct pharmacodynamic effects.
Table 3: Comparative Receptor Binding and Functional Activity
Property | Nortilidine | Bisnortilidine |
---|---|---|
MOR Agonist Efficacy | High-efficacy agonist | Negligible agonist activity |
Receptor Selectivity | Selective μ-opioid agonist | Weak/non-selective binding |
G-protein Activation | Potent cAMP inhibition | Minimal cAMP inhibition |
β-arrestin Recruitment | Not characterized in sources | Not characterized in sources |
Bias Factor | Uncharacterized | Not applicable (minimal activity) |
CYP Inhibition | Not reported | Strong CYP2D6 inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: